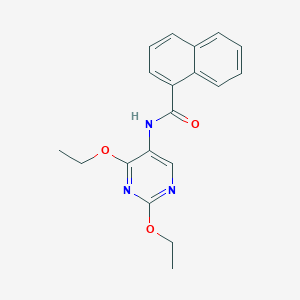
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is a compound that features a pyrimidine ring substituted with ethoxy groups at positions 2 and 4, and a naphthamide moiety. Pyrimidine derivatives are known for their broad range of biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction of a suitable pyrimidine precursor with a naphthamide derivative. For instance, 2,4-diethoxypyrimidine can be reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
化学反应分析
Types of Reactions
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The naphthamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties
作用机制
The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide moiety can enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
2,4-dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.
1-naphthamide: Lacks the pyrimidine ring but contains the naphthamide moiety.
2,4-diethoxypyrimidine: Contains the pyrimidine ring with ethoxy groups but lacks the naphthamide moiety.
Uniqueness
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is unique due to the combination of the pyrimidine ring and the naphthamide moiety, which can provide a synergistic effect in its biological activity and chemical reactivity .
生物活性
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a naphthalene core substituted with a pyrimidine moiety, which is known to influence its interaction with biological targets. The molecular structure can be represented as follows:
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Studies have shown that derivatives of naphthalene carboxamides possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the micromolar range.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Example A | 3.91 | Mycobacterium tuberculosis |
| Example B | 0.78 | M. avium |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Apoptosis induction |
| HT-29 | 15 | Cell cycle arrest |
Case Studies
- Antimycobacterial Activity : A study evaluated the efficacy of similar naphthalene derivatives against Mycobacterium tuberculosis, revealing promising results with low cytotoxicity in HepG2 cells, suggesting a favorable selectivity index for potential therapeutic use .
- Cytotoxicity Assessment : Another investigation focused on the synthesis and evaluation of naphthalene derivatives against multiple cancer cell lines (MDA-MB-231, SUIT-2). The study highlighted that certain derivatives exhibited superior potency compared to traditional chemotherapeutics like cisplatin .
属性
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-24-18-16(12-20-19(22-18)25-4-2)21-17(23)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,3-4H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPMZSJWPCOMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














